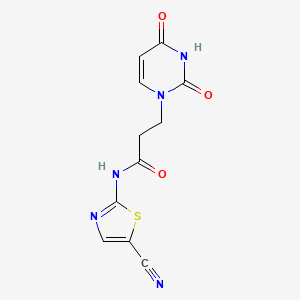
N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a useful research compound. Its molecular formula is C11H9N5O3S and its molecular weight is 291.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula, which are critical for understanding its interactions at the molecular level. Its structure features a thiazole ring and a pyrimidine derivative, which are known for their diverse biological activities.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of compounds similar to this compound. For instance, derivatives of 3,4-dihydropyrimidinones have shown promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were reported to be between 10-30 µg/mL against various pathogens .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 12 | 10 | Antibacterial |
| Compound 17 | 15 | Antifungal |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. Research indicates that related compounds exhibit inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. For example, some derivatives showed 68% inhibition of TNF-α and 92% inhibition of IL-6 at a concentration of 10 µM .
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds with similar structures. For instance, a study demonstrated that certain derivatives inhibited key enzymes involved in carbohydrate metabolism, showing IC50 values comparable to standard antidiabetic drugs. The major diastereomer exhibited IC50 values of 4.58 µM for α-amylase and 0.91 µM for PTP1B compared to standard drugs .
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes like α-amylase and PTP1B, which play crucial roles in glucose metabolism.
- Cytokine Modulation : It may modulate inflammatory pathways by inhibiting cytokine production.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives were screened for their biological activities across multiple assays:
- In vitro Assays : Various concentrations (500 µM to 31.25 µM) were tested against target enzymes.
- Results Summary :
- Significant inhibition observed in both α-glucosidase and DPPH assays.
- Comparative analysis with standard drugs indicated that some derivatives had superior activity profiles.
Propriétés
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c12-5-7-6-13-10(20-7)14-8(17)1-3-16-4-2-9(18)15-11(16)19/h2,4,6H,1,3H2,(H,13,14,17)(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVZHHHRIRLSMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)NC2=NC=C(S2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














